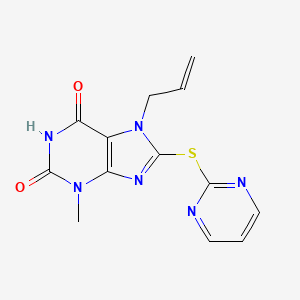![molecular formula C14H13N5O3S B5852125 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical compound that features a tetrazole ring, a phenyl group, and a benzenesulfonamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound a valuable subject for research.
Mechanism of Action
Target of Action
Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which allows them to interact with various biological targets . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Given the wide range of biological activities associated with tetrazole derivatives, it can be inferred that they likely interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with tetrazole derivatives, it can be inferred that they likely have diverse molecular and cellular effects .
Action Environment
The solubility of tetrazolate anions in lipids suggests that the lipid composition of the environment could potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with a 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group and the sulfonamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although it is generally stable under mild conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate can be used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Due to the presence of the tetrazole ring, this compound is explored for its potential as a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: Its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties, are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Unique due to the combination of the methoxy group, tetrazole ring, and benzenesulfonamide moiety.
1-(2,4-dihydroxybenzothioyl)-1H-tetrazole: Similar in having a tetrazole ring but differs in the substituents attached to the ring.
3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one: Another tetrazole derivative with different functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-22-13-6-8-14(9-7-13)23(20,21)16-11-2-4-12(5-3-11)19-10-15-17-18-19/h2-10,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEGHFFUYQSJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![[4-[[4-(1-cyanocyclopentyl)phenyl]carbamoyl]phenyl] acetate](/img/structure/B5852054.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)
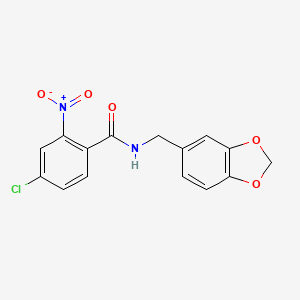
![(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate](/img/structure/B5852084.png)
![1-[(4-Chlorophenyl)methyl]-7-ethylindole-3-carbonitrile](/img/structure/B5852088.png)
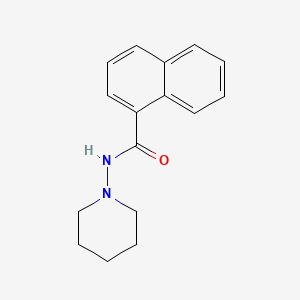
![ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate](/img/structure/B5852099.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)
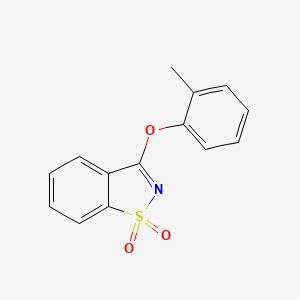
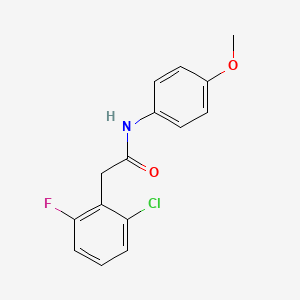
methanone](/img/structure/B5852124.png)
